MMP-9 vs. MMP-13 Inhibitory Selectivity Profile Distinguishes Emodic Acid from Emodin
In a comparative enzyme activity assay, emodic acid demonstrated greater potency against MMP-9 (IC50 = 10 µM) compared to emodin (IC50 = 15 µM), but was 3-fold less potent against MMP-13 compared to emodin (IC50 = 13 µM for emodin, approximate IC50 of 39 µM for emodic acid) [1]. This differential selectivity profile (MMP-9 over MMP-13) distinguishes emodic acid from its close analog emodin.
| Evidence Dimension | MMP-9 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 µM |
| Comparator Or Baseline | Emodin: IC50 = 15 µM |
| Quantified Difference | Emodic acid is 1.5-fold more potent than emodin against MMP-9. |
| Conditions | Recombinant human MMP-9 catalytic domain activity assay |
Why This Matters
This data informs selection for studies focused on gelatinase inhibition (MMP-9), a key enzyme in tumor metastasis and inflammation, where emodic acid offers a potency advantage over emodin.
- [1] Wierzchacz C, Su E, Kolander J, Gebhardt R. Differential inhibition of matrix metalloproteinases-2, -9 and -13 by selected anthraquinones. Planta Med. 2009;75(4):327-331. View Source
